Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by a complex structure that includes a benzene ring, an ester functional group, and additional substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms methyl benzoate, which can then undergo further reactions to introduce the additional substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring or other parts of the molecule.
Scientific Research Applications
Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters such as methyl benzoate, ethyl benzoate, and propyl benzoate . These compounds share structural similarities but differ in their substituents and functional groups.
Uniqueness
Methyl 4-[(E)-({[(2-ethylphenyl)carbamoyl]formamido}imino)methyl]benzoate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-14-6-4-5-7-16(14)21-17(23)18(24)22-20-12-13-8-10-15(11-9-13)19(25)26-2/h4-12H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
YXTCRLZFVCITIK-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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